molecular formula C37H63NO9 B1245822 Pavoninin-4 CAS No. 94359-66-7

Pavoninin-4

Cat. No.: B1245822
CAS No.: 94359-66-7
M. Wt: 665.9 g/mol
InChI Key: WXOGDJTTZMLWNJ-HMSUEKJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pavoninin-4 is a bioactive steroid saponin first isolated from the defense secretion of the Pacific sole, Pardachirus pavoninus . It is part of a series of ichthyotoxic and haemolytic steroid amine glycosides that function as a natural shark repellent, offering a key model compound for studying chemical ecology and predator-prey interactions in marine environments . The compound features a steroidal aglycone core structure, specifically (3α,5α,15α,25R)-26-(Acetyloxy)-3-hydroxycholestan-15-ol, linked to a 2-(acetylamino)-2-deoxy-β-D-glucopyranoside sugar moiety . Its amphiphilic structure, which combines a hydrophobic steroid backbone with a hydrophilic sugar chain, is characteristic of saponins and is critical for its membrane-lytic activity and surfactant properties . The first chemical synthesis of this compound was achieved in 12 steps from diosgenin with a 21% overall yield, enabling greater access to the compound for research purposes . This compound is provided as a white solid with a molecular formula of C 37 H 63 NO 9 and a molecular weight of 665.90 g/mol . Its primary research value lies in its potent biological activity, serving as a reference standard in the study of marine natural products, shark repellency mechanisms, and the broader pharmacological profile of saponins. Like other saponins, it is of interest for its potential to interact with cell membranes, leading to haemolysis and cytotoxicity, which can be explored for various bioassay-driven applications . This product is sold for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94359-66-7

Molecular Formula

C37H63NO9

Molecular Weight

665.9 g/mol

IUPAC Name

[(2R,6R)-6-[(3R,5S,8R,9S,10S,13R,14S,15S,17R)-15-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate

InChI

InChI=1S/C37H63NO9/c1-20(19-45-23(4)41)8-7-9-21(2)28-17-29(46-35-32(38-22(3)40)34(44)33(43)30(18-39)47-35)31-26-11-10-24-16-25(42)12-14-36(24,5)27(26)13-15-37(28,31)6/h20-21,24-35,39,42-44H,7-19H2,1-6H3,(H,38,40)/t20-,21-,24+,25-,26-,27+,28-,29+,30-,31-,32-,33-,34-,35-,36+,37-/m1/s1

InChI Key

WXOGDJTTZMLWNJ-HMSUEKJRSA-N

SMILES

CC(CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)COC(=O)C

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)COC(=O)C

Canonical SMILES

CC(CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)COC(=O)C

Synonyms

pavoninin-4

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization Strategies for Pavoninin 4

Total Synthesis of Pavoninin-4

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgub.eduias.ac.in For this compound, the retrosynthetic strategy identifies two primary disconnections (Figure 1).

Glycosidic Bond Disconnection: The most logical initial disconnection is the C-O glycosidic bond linking the N-acetylglucosamine sugar to the C-15α hydroxyl group of the steroidal aglycone. This simplifies the complex saponin (B1150181) into two more manageable building blocks: the this compound aglycone (a triol acetate) and a suitable glycosyl donor, specifically a protected N-acetylglucosaminyl fluoride (B91410). scribd.comnih.gov This approach is a convergent tactic, coupling a full-length sugar chain with a prefabricated aglycone. scribd.com

Aglycone Simplification: The aglycone itself, (25R)-5α-cholestan-3α,15α,26-triol 26-acetate, is further simplified. acs.org Key transforms include the removal of the C-15α hydroxyl group, which points to a challenging C-H functionalization step, and simplification of the side chain and stereocenters back to a known steroidal precursor. acs.orgacs.org This analysis ultimately leads to diosgenin (B1670711), a naturally abundant spirostanol (B12661974), as a practical starting material. scribd.comnih.govtandfonline.com

Figure 1: Retrosynthetic Analysis of this compound
A simplified diagram illustrating the key bond disconnections in the retrosynthetic plan for this compound, leading back to the aglycone, a glycosyl donor, and ultimately to the diosgenin precursor.

Stereoselective Glycosylation Methodologies: Glycosyl Fluorides as Donors

A critical step in the total synthesis of this compound is the stereoselective formation of the glycosidic linkage. nih.gov The target molecule contains a β-glycosidic bond at the sterically hindered C-15α position of the steroid core. Achieving the correct stereochemistry at this position is a significant challenge.

Since their introduction, glycosyl fluorides have become favored donors in the synthesis of complex glycosides due to their stability and mild activation conditions. rsc.orgbeilstein-journals.org In the synthesis of this compound, a stereospecific glycosylation was successfully employed using 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucosyl fluoride as the glycosyl donor. scribd.comnih.gov This method proved effective for the glycosylation of the hindered C-15α alcohol. nih.gov The use of glycosyl fluorides, activated by fluorophilic promoters like tin(II) chloride (SnCl₂) and silver perchlorate (B79767) (AgClO₄), allows for the controlled formation of the glycosidic bond. rsc.org The neighboring group participation of the N-acetyl group at C-2 of the glycosyl donor typically ensures the formation of the desired 1,2-trans-glycoside, resulting in the correct β-configuration. rsc.orgnih.gov

Chemoselective Functional Group Transformations

Throughout the synthesis of this compound, several chemoselective transformations are required to manipulate specific functional groups while leaving others intact. nih.govnumberanalytics.comnih.gov This is particularly crucial given the multiple hydroxyl groups with varying steric and electronic environments present in the steroid intermediates.

Key chemoselective steps include:

Selective Protection: In the early stages of the aglycone synthesis from diosgenin, the less sterically hindered 3-OH and 26-OH groups are chemoselectively protected, for instance as benzoates, leaving the 16-OH group free for further reactions. scribd.com

Stereochemical Inversion: A Mitsunobu reaction is used to invert the stereochemistry of the 3-OH group from the natural β-configuration to the required α-configuration in a single, efficient step. scribd.com

Selective Acetylation: The final step of the total synthesis involves a highly chemoselective acetylation of the primary C-26 hydroxyl group in the presence of the free C-3α and the more hindered C-15α secondary hydroxyl groups. This was accomplished effectively through a catalytic transesterification reaction. nih.gov

Synthesis of this compound Aglycone and Core Structures

Utilization of Precursors such as Diosgenin

Diosgenin, a steroidal sapogenin extracted from plants, is an inexpensive and abundant starting material for the synthesis of various steroids, including the aglycone of this compound. scribd.comtandfonline.com The synthesis of the cholestane (B1235564) core of this compound from diosgenin involves a sequence of well-established reactions. scribd.com

The transformation of diosgenin into a suitable intermediate for this compound synthesis is summarized in the table below.

StepReactionProductYield (%)Reference
1Pd-catalyzed hydrogenation of the double bondDihydrodiosgenin- scribd.com
2Spirocycle ring opening (Zn, HCl)3,16,26-Cholestanetriol84 scribd.com
3Chemoselective dibenzoylation & Mitsunobu inversion (3-OH)3α,26-Dibenzoate-16β-ol85 scribd.com
4-8Five-step sequence including dehydration and oxidation/reduction(25R)-5α-cholestan-3α,15α,26-triol41 (overall from diosgenin) scribd.com

This sequence efficiently establishes the required stereochemistry at C-3 and prepares the molecule for the crucial introduction of the C-15 hydroxyl group.

Remote Functionalization Strategies (e.g., Breslow Photolysis) for Specific Hydroxylation

One of the most formidable challenges in the synthesis of the this compound aglycone is the stereospecific introduction of the hydroxyl group at the C-15α position, an unactivated carbon atom on the steroid's D-ring. acs.orgpsu.edu To overcome this, a remote functionalization strategy, specifically the Breslow photolysis, was employed. acs.orgacs.orgpsu.eduresearchgate.net

This biomimetic approach mimics the action of cytochrome P-450 enzymes. columbia.edu The strategy involves attaching a benzophenone (B1666685) group, acting as a photochemically activatable handle, to a distant part of the steroid, typically the 3α-hydroxyl group. acs.orgpsu.edu

The key steps are:

Attachment of the Directing Group: The 3α-hydroxyl group of a steroid intermediate is esterified with a benzophenone carboxylic acid derivative. acs.orgacs.org

Photolysis: Upon irradiation with UV light, the benzophenone group enters an excited triplet state.

Intramolecular Hydrogen Abstraction: In the folded conformation of the steroid, the excited benzophenone abstracts a hydrogen atom from the sterically proximate C-15 position, generating a carbon-centered radical. acs.orgresearchgate.net

Radical Trapping/Oxidation: The C-15 radical is then trapped, typically leading to the introduction of a double bond, which can subsequently be hydrated to install the desired hydroxyl group with high regio- and stereoselectivity. acs.orgpsu.edu

Regioselective and Stereospecific Modifications of the Steroid Nucleus

The synthesis of this compound necessitates precise control over the regioselectivity and stereochemistry of its complex steroid nucleus. A significant challenge is the introduction of a hydroxyl group at the C-15α position, a key structural feature. Researchers have developed specific strategies to achieve this, starting from more accessible steroid precursors.

One prominent method involves a 1,2-transposition strategy to convert a C-16β hydroxyl steroid into the required C-15α hydroxyl steroid. acs.orgnih.gov This approach was central to the first total synthesis of this compound, which commenced from the readily available saponin, diosgenin. acs.org The synthesis of the this compound aglycone, (25R)-5α-cholestan-3α,15α,26-triol 26-acetate, was achieved from (25R)-5α-cholestane-3β,16β,26-triol. acs.org A key step in this sequence was the stereospecific reduction of a C-15,16 conjugated enone, which efficiently established the desired C-15α hydroxyl configuration. acs.org The α-configuration of this hydroxyl group was confirmed through comparison with its 3β epimer, whose structure was determined by X-ray analysis. acs.org

Another powerful technique employed for this purpose is Breslow's remote functionalization. nih.govpsu.eduacs.org This strategy allows for the introduction of a functional group at a position remote from the initial point of reaction, guided by a directing group. In the context of this compound's aglycone synthesis, this biomimetic approach was used to introduce the C-15α hydroxyl group onto the steroid D-ring starting from (25R)-cholest-5-en-3β,26-diol (26-hydroxycholesterol). nih.govacs.org A 3α-benzophenone derivative was utilized to direct a photolytic reaction, leading to the desired C-15 functionalization. psu.edu These methods highlight the sophisticated chemical maneuvers required to selectively modify the cholestane skeleton with high stereochemical fidelity.

Semisynthesis and Structural Analog Design

Strategies for Modifying Existing Saponin Scaffolds

Semisynthesis, which involves the chemical modification of naturally occurring compounds, is a powerful tool for accessing complex molecules like this compound and its analogs. researchgate.net This approach leverages the intricate, pre-existing architecture of natural saponins (B1172615), bypassing the need for a lengthy total synthesis of the aglycone core. scribd.com

The first synthesis of this compound provides a clear example of this strategy, using diosgenin as the starting material. acs.orgscribd.com Diosgenin, a spirostanol saponin that can be extracted in large quantities from natural sources, serves as a cost-effective precursor. scribd.com The synthesis involved an eight-step conversion of diosgenin into the key 3,26-OBz-15-OH cholestan aglycone intermediate, demonstrating the modification of a spirostane scaffold into the cholestane type required for this compound. scribd.com This transformation included steps like the hydrogenation of a double bond and the reductive opening of the spirocycle. scribd.com

An alternative semisynthetic route begins with (25R)-26-hydroxycholesterol. acs.org This intermediate, which already possesses the required hydroxyl groups at C-3 and C-26, can be efficiently synthesized from (25R)-cholest-5-en-3β,16β,26-triol, which is itself accessible from diosgenin. acs.org This modular approach allows for the targeted modification of existing, complex steroidal frameworks to build the specific aglycone of this compound.

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound and its structural analogs is crucial for conducting structure-activity relationship (SAR) studies. psu.eduscribd.com SAR investigations aim to understand how specific parts of a molecule contribute to its biological activity by systematically modifying its structure and observing the resulting changes in efficacy. mdpi.comrjpdft.com A functional group is a specific arrangement of atoms within a molecule that is responsible for its characteristic chemical reactions. libretexts.orgsolubilityofthings.com The introduction of various functional groups can significantly alter a molecule's properties, such as polarity and reactivity, which in turn influences its biological function. solubilityofthings.comsparkl.me

In the context of steroidal saponins, SAR studies often involve modifying both the aglycone and the sugar moiety. For this compound, the synthesis itself provided a platform for future SAR work. For example, the development of synthetic routes to the C-15α hydroxyl steroid aglycone allows for the creation of analogs where this group is altered or replaced. psu.eduiiarjournals.org The C-15 hydroxyl group could be converted to other functional groups to explore its importance for biological activity. iiarjournals.org Similarly, modifications can be made to other positions on the steroid nucleus, such as C-3 and C-26, or to the N-acetylglucosamine sugar unit. acs.orgresearchgate.net The synthesis of various analogs, including those with different stereochemistry or modified side chains, allows researchers to probe the structural requirements for the compound's biological effects. psu.edumdpi.com

Table 1: Key Synthetic Intermediates and Strategies for this compound

Intermediate/StrategyStarting MaterialKey TransformationPurpose in Synthesis/SARReference(s)
1,2-Transposition C-16β hydroxyl steroidStereospecific reduction of a C-15,16 conjugated enoneRegio- and stereospecific introduction of the C-15α hydroxyl group. acs.org, nih.gov
Breslow's Remote Functionalization (25R)-26-hydroxycholesterolPhotolysis of a 3α-benzophenone derivativeBiomimetic introduction of the C-15α hydroxyl group onto the D-ring. nih.gov, psu.edu, acs.org
Semisynthesis from Diosgenin DiosgeninSpirocycle ring opening and subsequent modificationsUtilizes an abundant natural saponin to build the core aglycone. scribd.com, acs.org
Glycosylation with Glycosyl Fluoride C-15α hydroxyl aglyconeStereospecific glycosylation of a hindered alcoholOvercomes the challenge of attaching the sugar moiety to the sterically hindered C-15 position. acs.org, nih.gov, nih.gov

Overcoming Synthetic Challenges in Complex Glycoside Assembly

The synthesis of saponins like this compound presents significant challenges, particularly in the formation of the glycosidic bond that links the sugar unit to the aglycone. scribd.comrsc.org The chemical synthesis of complex carbohydrates is inherently difficult due to the presence of multiple hydroxyl groups with similar reactivity, which requires a strategic use of protecting groups to ensure regioselectivity. sigmaaldrich.com

A major hurdle in the synthesis of this compound is the stereospecific glycosylation of the sterically hindered C-15α alcohol on the steroid nucleus. acs.orgnih.gov Attaching the N-acetylglucosamine moiety at this position is challenging due to steric hindrance. To overcome this, researchers successfully employed a glycosyl fluoride, specifically 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucosyl fluoride, as the glycosyl donor. scribd.com This method proved to be a general solution for the glycosylation of hindered alcohols, enabling the formation of the desired β-glycosidic linkage with high stereospecificity. nih.gov

Another key challenge is the chemoselective manipulation of functional groups at different positions. For instance, the final step in the synthesis of this compound involved a highly chemoselective acetylation of the primary C-26 alcohol. acs.orgnih.gov This was accomplished via a catalytic transesterification, which selectively acetylated the C-26 hydroxyl without affecting other sensitive functional groups on the molecule, thus completing the synthesis efficiently. acs.org These innovative solutions to complex glycosylation and selective functionalization are critical for the successful synthesis of this compound and its analogs. acs.orgscribd.com

Advanced Analytical Methodologies for Structural Characterization and Quantitative Analysis of Pavoninin 4

Spectroscopic Techniques for Elucidating Complex Saponin (B1150181) Structures

Spectroscopy is fundamental in piecing together the molecular puzzle of complex natural products like Pavoninin-4. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's framework and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of complex organic molecules like saponins (B1172615). mdpi.com It provides unparalleled insight into the connectivity of atoms and the three-dimensional arrangement of the molecule in solution. nih.gov For this compound, a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HMBC), is employed to assemble the complete structure. mdpi.commdpi-res.com

The conformational analysis, which describes the spatial arrangement of atoms, is often performed using NMR by measuring coupling constants and observing Nuclear Overhauser Effects (NOEs). nih.govmdpi.com These parameters help define the orientation of different parts of the molecule relative to each other, which is crucial for understanding its biological function. mdpi.comnih.gov The analysis of ¹H and ¹³C NMR data is critical for assigning every proton and carbon in the this compound molecule, from the aglycone backbone to the individual sugar residues in the glycosidic chain. mdpi-res.comsilae.it

NMR ExperimentInformation Obtained for this compound Structure
¹H NMRProvides information on the proton environment, including chemical shift, integration (number of protons), and multiplicity (neighboring protons).
¹³C NMRDetermines the number of unique carbon atoms and their chemical environment within the molecule. researchgate.net
COSY (Correlation Spectroscopy)Establishes proton-proton (¹H-¹H) correlations through-bond, identifying adjacent protons in the spin system. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule, such as linking sugar units to the aglycone. mdpi.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space, providing key information for determining the molecule's 3D conformation and the stereochemistry of glycosidic linkages.

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of a compound. When used in tandem (MS/MS), it provides extensive structural information through controlled fragmentation of the molecule. wikipedia.org For a complex saponin like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate protonated molecular ions with minimal fragmentation. acdlabs.com

MS TechniqueApplication to this compound Analysis
ESI-MS (Electrospray Ionization Mass Spectrometry)Determines the accurate molecular weight and elemental composition of this compound.
Tandem MS (MS/MS)Induces fragmentation of the molecular ion to provide structural details. wikipedia.org
Fragmentation Pattern AnalysisUsed to sequence the sugar chain, identify the aglycone structure, and determine the positions of glycosidic linkages based on neutral losses. mdpi-res.comsepscience.com
LC-MS/MSCouples liquid chromatography with mass spectrometry to analyze complex mixtures, allowing for the separation and identification of this compound from a biological matrix prior to structural analysis. nih.govescholarship.orgucdavis.edu

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline molecule, including its absolute stereochemistry. wikipedia.orgumontreal.ca The technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be used to calculate an electron density map and build an atomic model of the molecule. youtube.com

While this method provides unambiguous structural data, obtaining a high-quality crystal of a complex, flexible molecule like a triterpenoid (B12794562) saponin can be exceptionally challenging. protoxrd.com Although no specific X-ray crystal structure for this compound is currently reported in the literature, the technique has been successfully applied to analogous triterpenoid saponins. nih.gov For instance, X-ray diffraction has been used to establish the absolute configuration of saponins like angustiside A nih.gov and various aesculisides frontiersin.org. This demonstrates the potential of X-ray crystallography as a powerful tool for confirming the absolute stereochemistry of this compound, should suitable crystals become available. researchgate.net

Mass Spectrometry (MS) in Elucidating Glycosidic Linkages and Aglycone Structure

Chromatographic Separations of Pavoninins from Biological Matrices

Isolating this compound from its natural source, such as the defensive secretions of the sole fish Pardachirus pavoninus, requires robust separation techniques. Chromatographic methods are essential for purifying the compound from a complex biological matrix. chemicalpapers.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used for the separation, identification, and quantification of individual components in a mixture. ijpsjournal.comnih.gov For the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. japsonline.com

Given that saponins often lack a strong UV chromophore, detectors other than Ultraviolet (UV) detectors are often necessary for accurate quantification. chromatographyonline.com An Evaporative Light Scattering Detector (ELSD) is particularly well-suited for analyzing saponins like this compound. sedere.com ELSD response is largely independent of the analyte's optical properties, making it a nearly universal detector for non-volatile compounds. lcms.cz This allows for a more accurate representation of the relative abundance of different components in a mixture. shimadzu.com Coupling HPLC with detectors like UV and ELSD provides a comprehensive analytical method for the quantitative analysis of Pavoninins. nih.gov

HPLC ParameterTypical Implementation for Saponin Analysis
ColumnReversed-phase C18 column.
Mobile PhaseA gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
DetectorsUV detector for compounds with chromophores, and/or an ELSD for universal detection and more accurate quantification of non-chromophoric compounds like saponins. shimadzu.comnih.gov
Analysis TypeQuantitative analysis to determine the concentration of this compound in a sample; also used for purification at a preparative scale.

High-Performance Countercurrent Chromatography (HPCCC) is a preparative-scale liquid-liquid chromatography technique that avoids the use of a solid stationary phase. mdpi.com This is particularly advantageous for the isolation of natural products from crude extracts, as it eliminates issues like irreversible adsorption of the sample onto a solid support. mdpi.commdpi.com

In HPCCC, a biphasic solvent system is used, and the separation occurs based on the differential partitioning of the analytes between the two immiscible liquid phases. nih.gov This technique is highly suitable for the fractionation of complex mixtures and has been successfully used to isolate various saponins and other natural products. nih.govpan.olsztyn.pl The application of HPCCC would be an effective strategy for the large-scale isolation of this compound from the crude secretions of Pardachirus pavoninus, yielding a pure compound for subsequent structural analysis and biological testing. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Analysis

Capillary Electrophoresis (CE) has emerged as a powerful separation technique offering high-resolution analysis for complex mixtures, including plant and marine extracts containing saponins like this compound. researchgate.netoup.com Its advantages over other methods include rapid analysis times, high efficiency, technical simplicity, and minimal consumption of samples and reagents. oup.comlongdom.org CE separates analytes based on their differential migration rates within a narrow, buffer-filled fused-silica capillary under the influence of a high-voltage electric field. ufmg.brunl.edu

For saponins, which often lack strong UV-absorbing chromophores, CE provides a viable analytical alternative to traditional HPLC methods. researchgate.net A common strategy involves the on-column complexation of saponins with borate (B1201080) to form anionic complexes, which facilitates their simultaneous separation and subsequent direct UV detection. researchgate.netoup.com The separation of structurally similar saponins, such as diastereomers, can be particularly challenging. In these cases, the addition of a stereoselective reagent, like β-cyclodextrin (β-CD), to the background electrolyte has proven effective. oup.comresearchgate.net This approach has been successfully applied to achieve high-resolution separation of diastereomeric triterpene saponins. researchgate.net

While CE with UV detection is frequently used, its sensitivity can be a limitation, especially for detecting compounds at very low concentrations. researchgate.netmdpi.com To overcome this, various preconcentration techniques can be employed, or CE can be coupled with more sensitive detectors, such as mass spectrometry (CE-MS), which provides both high resolution and structural information on the analytes. ufmg.brresearchgate.netmdpi.com The high selectivity, efficiency, and resolution make CE an ideal analytical method for the separation and quantitative analysis of saponins. researchgate.net

Table 1: Parameters for Capillary Electrophoresis Analysis of Saponins This table provides an example of typical CE conditions used for saponin analysis, based on published methodologies for similar compounds.

ParameterCondition/ValueReference
CapillaryFused-silica, 60-70 cm total length, 50-75 µm i.d. oup.com
Background Electrolyte (BGE)80 mM Borate Buffer (pH 10) oup.com
Additive24 mM β-cyclodextrin (β-CD) oup.com
Separation Voltage14 kV oup.com
DetectionUV at 195 nm oup.com
InjectionElectrokinetic injection (e.g., 16 kV for 12 s) oup.com

Quantitative Analysis and Quality Control Methodologies

The structural complexity and occurrence of saponins as intricate mixtures in natural sources necessitate powerful analytical tools for their accurate profiling and quantification. mdpi.comresearchgate.net Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for this purpose. springernature.com High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a preeminent technique for the qualitative and quantitative analysis of saponins, including steroidal saponins like this compound. mdpi.comnih.gov

The primary challenge in saponin analysis is their weak or non-existent chromophores, which complicates detection by standard UV detectors. researchgate.netresearchgate.net HPLC coupled with detectors such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can overcome this, but Mass Spectrometry offers unparalleled advantages in sensitivity and specificity. researchgate.netmdpi.com HPLC with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) allows for the on-line identification of separated saponins, providing molecular weight and fragmentation data that are crucial for structural elucidation. researchgate.netscirp.org

This technique is highly sensitive and can quantify saponins even at low concentrations within complex matrices. mdpi.comnih.gov For quality control and quantitative analysis, HPLC-MS methods are validated for precision, repeatability, stability, and accuracy. nih.govscirp.org The development of such methods enables the detailed comparison of saponin profiles between different samples, the identification of known compounds, and the discovery of new ones. mdpi.comnih.gov

Table 2: Example of HPLC-MS Parameters for Quantitative Saponin Analysis This table illustrates typical conditions for the quantitative analysis of steroidal saponins using HPLC-MS.

ParameterCondition/ValueReference
ColumnC18 reverse-phase (e.g., 2.1 × 100 mm, 3.5 µm) nih.gov
Mobile PhaseGradient of Water (A) and Acetonitrile (B) nih.gov
Ion SourceElectrospray Ionization (ESI) nih.gov
Ion ModeNegative or Positive nih.govscirp.org
Data AcquisitionFull scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification scirp.org

Advanced analytical methods like CE and HPLC-MS are widely applied in the study of natural extracts to identify and quantify bioactive compounds. This compound, a steroidal saponin, was originally isolated from the defense secretion of a marine fish, the peacock flounder (Pardachirus pavoninus). sharkdefense.comcolumbia.edu The analysis of this marine extract was crucial in identifying the pavoninins as the chemical agents responsible for the fish's shark-repelling properties. columbia.edu The application of these hyphenated techniques allows researchers to screen crude marine extracts, isolate specific compounds, and elucidate their structures. hebmu.edu.cn

While this compound is known from a marine source, other pavoninins have been identified in botanical sources. For instance, research on the chemical constituents of various Japanese lichens using LC-HRMS (High-Resolution Mass Spectrometry) led to the identification of Pavoninin-2 in the lichen Lepraria incana. ekb.egjapsonline.com This finding underscores the importance of these analytical techniques in bioprospecting and chemotaxonomy, revealing the distribution of specific compound classes across different biological kingdoms. springernature.com

The ability to perform detailed saponin profiling on crude extracts facilitates the comparison of metabolite compositions, which can be influenced by species, geographical location, and environmental factors. mdpi.comresearchgate.net This is critical for the quality control of herbal products and for understanding the ecological roles of these natural compounds. researchgate.netspringernature.com

Mechanisms of Biological Activity of Pavoninin 4 at the Molecular and Cellular Levels

Cellular Perturbations and Membrane Interactions

Steroidal saponins (B1172615), the class of compounds to which Pavoninin-4 belongs, are known for their ability to interact with and permeabilize cell membranes. frontiersin.orgnih.gov This activity is largely attributed to their amphiphilic nature, possessing both a lipophilic (fat-loving) steroidal structure and a hydrophilic (water-loving) sugar chain. nih.gov

Several mechanisms have been proposed for how saponins induce membrane permeabilization:

Complex Formation with Cholesterol: A primary mechanism involves the interaction of saponins with cholesterol, a key component of animal cell membranes. frontiersin.orgnih.gov Saponins, like digitonin, can form insoluble complexes with membrane cholesterol. frontiersin.orgdntb.gov.ua This process can remove cholesterol from the membrane, leading to the formation of cholesterol-saponin complexes on the membrane surface. frontiersin.org The resulting alteration in membrane structure and osmotic pressure can cause the cell to swell and rupture. frontiersin.org The presence of cholesterol is often essential for the membrane-disrupting activity of many saponins. nih.govdntb.gov.ua

Pore Formation: Saponins can aggregate with cholesterol within the membrane, leading to the formation of pores. frontiersin.orgmdpi.com These pores can have a toroidal shape, creating channels that allow the passage of ions and other small molecules across the membrane. frontiersin.orgmdpi.com This leads to a loss of cellular integrity. nih.gov

Membrane Rearrangement: The accumulation of saponin-cholesterol complexes can induce the formation of a new lipid phase within the membrane. frontiersin.org This structural rearrangement, driven by the hydrophilic interactions of the saponin's sugar moieties, can lead to the formation of spherical buds or tubules, ultimately disrupting the membrane. frontiersin.org

Induction of Curvature Stress: Some saponins can bind to the outer layer of the membrane, creating a discrepancy in area and curvature between the inner and outer leaflets. frontiersin.org This stress can lead to the formation of vesicles and contribute to membrane permeabilization. frontiersin.org

The ability of a saponin (B1150181) to affect the membrane depends on the structure of its lipophilic part (the aglycone) and the nature of its sugar chain. mdpi.comucl.ac.be

The membrane-permeabilizing effects of steroidal saponins like this compound have significant consequences for cellular integrity and function. By disrupting the cell membrane, these compounds can lead to a loss of essential intracellular components and an uncontrolled influx of extracellular substances. frontiersin.orgnih.gov

At lower concentrations, saponins may induce membrane permeability while keeping the membrane largely intact. nih.govdntb.gov.ua This increased permeability can facilitate the entry of other molecules into the cell. nih.gov However, at higher concentrations, the formation of large pores and widespread membrane disruption can lead to cell lysis and death. nih.govucl.ac.be

The interaction with membrane components, particularly cholesterol, is a critical factor in the cytotoxic effects of many saponins. ucl.ac.be This disruption of the plasma membrane, a vital barrier for maintaining cellular homeostasis, is a fundamental aspect of the biological activity of steroidal saponins.

Membrane Permeabilization Mechanisms of Steroidal Saponins

Intracellular Signaling Pathways and Biological Responses

While the primary interaction of this compound in the context of shark repellency is with olfactory receptors, the broader class of steroidal saponins can influence various intracellular signaling pathways, often as a downstream consequence of membrane interaction or by acting on specific intracellular targets. The activation of olfactory receptors itself triggers an intracellular signaling cascade. forbes.com In vertebrates, these receptors are typically G-protein coupled receptors (GPCRs), which, upon ligand binding, initiate a series of events leading to a cellular response. forbes.com In some crustaceans, there is evidence that ionotropic receptors (IRs) may act in concert with second messenger-mediated signaling. plos.org

Generally, intracellular signaling involves a cascade of molecular events that transmit a signal from the cell surface to intracellular targets, ultimately leading to a specific cellular response. researchgate.netiric.ca Key pathways that can be modulated by various compounds include:

PI3K/AKT/mTOR pathway: This pathway is crucial for cell proliferation, growth, and survival. nih.gov

NF-κB pathway: This pathway plays a central role in inflammatory and immune responses. researchgate.netnih.gov

Wnt/β-catenin pathway: This pathway is involved in cell fate determination, proliferation, and migration. nih.gov

While specific studies detailing the intracellular signaling pathways directly modulated by this compound are not extensively available in the provided search results, the known effects of other saponins suggest potential avenues of action. For instance, some saponins have been shown to impact fundamental cellular processes by acting on protein targets that regulate cell proliferation and signal transduction. nih.gov The disruption of the cell membrane by saponins can also indirectly trigger signaling pathways related to cellular stress and damage response. Further research is needed to elucidate the specific intracellular signaling cascades affected by this compound following its interaction with olfactory receptors or other potential cellular targets.

Induction of Apoptosis in Cancer Cell Lines (in vitro)

Specific studies detailing the induction of apoptosis in cancer cell lines by the isolated compound this compound are not extensively available in the current body of scientific literature. However, the general class of saponins is known to induce cytotoxic effects in cancer cells, often through the initiation of apoptosis. hebmu.edu.cn This programmed cell death is typically mediated by the activation of caspases and the modulation of Bcl-2 family proteins. hebmu.edu.cn While it is plausible that this compound could exhibit similar pro-apoptotic activities, dedicated in vitro studies on various cancer cell lines would be necessary to confirm this and to elucidate the specific molecular pathways involved.

Modulatory Effects on Cellular Proliferation (in vitro)

Direct evidence and specific data, such as IC50 values, from in vitro studies on the modulatory effects of this compound on the proliferation of specific cancer cell lines are not well-documented. Saponins, as a group, have been shown to inhibit the proliferation of cancer cells. hebmu.edu.cn For instance, some ginsenosides, which are triterpenoid (B12794562) saponins, have demonstrated growth-inhibitory activity against human prostate carcinoma cells. hebmu.edu.cn The potential antiproliferative effects of this compound remain an area for future investigation.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) for the specific anticancer activities of this compound has not been extensively elucidated. However, SAR studies on other saponins provide insights into which structural features are generally important for biological activity.

Identification of Key Structural Moieties for Specific Activities

For saponins in general, both the aglycone (the non-sugar steroid or triterpene core) and the attached sugar chains are crucial for their cytotoxic activity. hebmu.edu.cn Even minor alterations in either the aglycone structure or the sugar moieties can significantly impact the biological effect. hebmu.edu.cn In the case of other steroidal saponins, the structure of the sugar portion has been shown to play a significant role in tumor-specific cytotoxicity. hebmu.edu.cn For this compound, the specific moieties responsible for its potent shark-repellent and hemolytic activities have been of primary interest, but their direct correlation to potential anticancer activity is not established.

Impact of Glycosidic Chains and Aglycone Modifications on Biological Efficacy

The glycosidic chains are fundamental to the biological function of saponins. wikipedia.orgnih.govnih.govthermofisher.com They influence the molecule's solubility and its ability to interact with cell membranes, which is often a key step in initiating a biological response. cambridge.orgnih.gov The process of glycosylation, the attachment of these sugar chains, is a critical modification that can dictate the protein's folding, stability, and function. wikipedia.orgnih.govnih.govthermofisher.com

For many saponins, the number, type, and sequence of monosaccharides in the sugar chain, as well as the nature of the aglycone, are determining factors for their cytotoxic potency. hebmu.edu.cn Modifications to either part of the molecule can lead to significant changes in efficacy. While the synthesis of the aglycone of this compound has been achieved, mdpi-res.com detailed studies on how modifications to its specific N-acetylglucosamine moiety or its steroidal core would affect its potential anticancer efficacy are lacking.

Potential Bio Functional Applications Derived from Pavoninin 4 Research

Biotechnological Applications in Bio-Deterrence

Development of Natural Deterrents Based on Ichthyotoxic Principles

Pavoninin-4 is a steroid glycoside that forms part of the defense secretion of the peacock sole (Pardachirus pavoninus). oup.comcolumbia.eduihb.ac.cn This secretion contains ichthyotoxins, which are substances toxic to fish, and these are thought to act as a deterrent against predators. columbia.eduihb.ac.cn Research into these natural defense mechanisms was notably spurred by the search for effective shark repellents. oup.comwashington.edu

The peacock sole, a fish with limited swimming ability found in competitive tropical reef environments, releases these toxins when disturbed. columbia.edu Studies have shown that this compound can induce a state of tonic immobility in sharks, such as the lemon shark (Negaprion brevirostris), when introduced into their nasal passages. oup.com This has led to investigations into its potential as a natural shark repellent. oup.comwashington.edu The active components in the secretions of soles from the Pardachirus genus, including this compound and another compound named pardaxin, have been a focus of this research. washington.edusharkdefense.comresearchgate.net

The mechanism of action for ichthyotoxic saponins (B1172615) like this compound is related to their surfactant properties, which allow them to disrupt cell membranes. uchicago.eduresearchgate.net This disruption can lead to cell death and is the basis for their toxic effect on fish. uchicago.eduvliz.be The gills are a primary target for these toxins, where they can cause epithelial detachment and damage. vliz.be

Explorations in Therapeutic Modalities

Preclinical in vitro and in silico Investigations of Anticancer Potential

Saponins, the class of compounds to which this compound belongs, have been the subject of extensive research for their potential therapeutic applications, including anticancer activity. researchgate.netnih.govcambridge.org These structurally diverse compounds, found in both plants and marine animals, have been shown to possess properties that could be beneficial in oncology. researchgate.netnih.gov

In vitro studies on various saponins have demonstrated cytotoxic effects against a range of cancer cell lines. nih.gov For example, some steroidal saponins have shown the ability to suppress cell proliferation and colony formation in cancer cells at non-toxic concentrations. nih.gov The general mechanism often involves the disruption of cell membranes, which can lead to cell death. uchicago.educambridge.org Plant-derived saponins have been observed to inhibit the cell cycle and the machinery for DNA repair and RNA synthesis in tumor cells. nih.gov For instance, studies on specific cancer cell lines like HeLa have shown that plant extracts containing saponins can exhibit concentration-dependent anticancer activity. medwinpublishers.com

In silico studies , which involve computer simulations and modeling, are increasingly used to predict the anticancer potential of compounds and understand their mechanisms of action. rsc.orgnih.govjmchemsci.com These studies can simulate the binding of a compound to specific molecular targets involved in cancer progression, such as certain enzymes or receptors. rsc.orgjmchemsci.com For example, molecular docking studies have been used to evaluate how well different compounds fit into the binding sites of cancer-related proteins, with a better fit suggesting higher potential activity. jmchemsci.commdpi.com This computational approach helps to identify promising candidates for further laboratory testing and can guide the design of new, more effective anticancer drugs. nih.govfrontiersin.org While direct in vitro or in silico studies specifically on this compound's anticancer potential are not widely detailed in the provided results, the known synthesis of its aglycone (the non-sugar part of the molecule) and related analogs provides a basis for such future investigations. iiarjournals.orgmdpi-res.comiiarjournals.org

Immunomodulatory Properties of Related Saponins and Analogues

Saponins are well-documented for their ability to modulate the immune system. researchgate.netmdpi.commdpi.comnih.gov They can influence both the innate and adaptive immune responses. mdpi.com This has led to significant interest in their potential use as adjuvants in vaccines, where they can help to enhance the body's immune response to an antigen. cambridge.orgmdpi.comnih.gov

The immunomodulatory effects of saponins are multifaceted:

They can stimulate the proliferation and activation of various immune cells, including T and B lymphocytes. cambridge.orgmdpi.com

Saponins can increase the production of cytokines, which are signaling molecules that play a crucial role in regulating immune responses. cambridge.orgmdpi.com

They have been shown to activate antigen-presenting cells, which are essential for initiating an adaptive immune response. mdpi.commdpi.com

Saponin-based adjuvants are noted for their capacity to stimulate cell-mediated immunity, including the induction of strong cytotoxic CD8+ lymphocyte responses, which are important for clearing virally infected cells and tumor cells. cambridge.orgnih.gov

Saponins derived from marine organisms, such as sea cucumbers and starfish, also exhibit these immunomodulatory activities. nih.govmdpi.com The unique structures of marine saponins, which can include sulfated sugar residues, may contribute to their potent biological effects. mdpi.com While research on the specific immunomodulatory properties of this compound is not detailed, the well-established effects of the broader saponin (B1150181) class suggest this as a promising area for future investigation.

Antiviral and Antifungal Activity of Saponins

The ability of saponins to interact with and disrupt cell membranes also underlies their antimicrobial properties. researchgate.netmdpi.com

Antiviral Activity: Saponins have demonstrated activity against a variety of viruses, including enveloped viruses like herpes simplex virus and influenza virus. researchgate.netnih.govplos.orgacs.org Their primary mechanism of antiviral action is thought to involve interaction with the viral envelope, potentially damaging it or preventing the virus from binding to and entering host cells. nih.gov Some saponins may also interfere with viral replication processes within the host cell. researchgate.netplos.org The broad-spectrum antiviral potential of saponins makes them interesting candidates for the development of new antiviral therapies. researchgate.netnih.gov

Antifungal Activity: Numerous studies have reported the antifungal properties of saponins from both terrestrial and marine sources. researchgate.netnih.govut.ac.irresearchgate.net They have shown efficacy against various fungal pathogens, including species like Candida albicans and Aspergillus fumigatus. ut.ac.irresearchgate.net The mechanism is again linked to their membranolytic activity, where they interact with sterols in the fungal cell membrane, leading to pore formation, loss of membrane integrity, and ultimately, cell death. uchicago.eduvliz.be Saponins from sea cucumbers, for example, have shown potent antifungal effects. nih.gov The specific antifungal potential of this compound has yet to be fully elucidated, but the general activity of the saponin class suggests it could be a worthwhile area of research.

Advanced Materials Science Applications (e.g., natural surfactants)

The research into this compound, a steroidal saponin, has unveiled potential applications in the field of advanced materials science, primarily stemming from its inherent nature as a natural surfactant. nih.gov Saponins, as a class, are gaining significant attention as high-performance, biodegradable, and eco-friendly alternatives to synthetic surfactants. mdpi.com The unique molecular structure of these compounds, including this compound, is the foundation for their surface-active properties.

Structurally, saponins are amphiphilic, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. nih.gov In the case of this compound, the steroidal aglycone forms the hydrophobic (lipophilic) part, while the carbohydrate moiety (an N-acetylglucosaminide) constitutes the hydrophilic part. nih.govnih.gov This dual nature allows saponin molecules to align at interfaces, such as between water and oil or water and air, reducing surface tension and leading to effects like foaming and emulsification. nih.gov

Research into saponins demonstrates their effectiveness in comparison to common synthetic surfactants. Their potential is rooted in the combination of a non-polar sapogenin and a water-soluble sugar chain, which mimics the structure of synthetic surfactants. sci-hub.se When agitated in water, they create a stable, soap-like lather. mdpi.com

The primary applications being explored for saponins like this compound in materials science include:

Natural Emulsifiers: Surfactants are crucial for creating and stabilizing emulsions, which are mixtures of otherwise immiscible liquids like oil and water. ijprajournal.com Saponins have demonstrated the ability to form stable oil-in-water emulsions, making them valuable for industries seeking natural alternatives. ijprajournal.com

Foaming Agents: The ability to produce foam is a key characteristic of surfactants. Saponins are used as foaming agents in various commercial products. amolf.nl

Solubilizers: Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. nih.gov These micelles can encapsulate non-polar substances, enhancing their solubility in water. Studies have shown that some saponins are more effective at solubilizing certain hydrophobic compounds than synthetic surfactants. ijprajournal.com

Eco-Friendly Detergents: Due to their natural origin and biodegradability, saponins are considered environmentally friendly surfactants. mdpi.comijprajournal.com They have been used for centuries as natural detergents. amolf.nl This positions them as sustainable components for advanced cleaning formulations in various industries.

The following tables provide comparative data on the performance of saponins and summarize their material-related applications.

Interactive Data Table: Comparative Surfactant Properties

This table compares the surface active properties of a crude saponin solution against two widely used synthetic surfactants.

Surfactant (0.6% solution)TypeSurface Tension (mN/m)Foaming Power (%)
Crude SaponinsNatural37.3980.0
Sodium Lauryl Sulfate (SLS)Synthetic26.1593.87
Tween 80Synthetic37.1897.56

Data derived from a comparative study on saponin surfactant properties. sci-hub.se

Interactive Data Table: Saponins as Functional Materials

This table summarizes the key functions and applications of saponins in materials science.

PropertyMechanismApplication Area
EmulsificationReduces interfacial tension between oil and water phases. ijprajournal.comFood, Cosmetics, Pharmaceuticals. nih.govijprajournal.com
FoamingAmphiphilic structure creates stable lather when agitated in water. nih.govDetergents, Personal Care Products. amolf.nl
WettingLowers the surface tension of a liquid, allowing it to spread more easily. ijprajournal.comIndustrial Cleaners, Agricultural Formulations.
SolubilizationForms micelles that encapsulate hydrophobic substances. ijprajournal.comDrug Delivery, Environmental Remediation. ijprajournal.com

The investigation into saponins such as this compound for materials science is part of a broader shift towards sustainable and bio-derived functional materials. nerac.comrochester.edu Their unique properties offer a promising avenue for developing new products with reduced environmental impact. mdpi.com

Future Research Directions and Translational Perspectives

Elucidation of Full Biosynthetic Pathways and Genetic Engineering for Production

The natural production of Pavoninin-4 occurs in the peacock sole. sharkdefense.com While chemical syntheses have been developed, the complete enzymatic pathway responsible for its creation within the fish remains largely unknown. A significant future endeavor lies in the full elucidation of this biosynthetic pathway. Identifying the specific genes and enzymes the sole uses to construct the steroidal aglycone and attach the N-acetylglucosamine sugar moiety is a critical first step. researchgate.net Research has demonstrated the synthesis of the this compound steroid core from the commercially available spirostan, diosgenin (B1670711), through a multi-step process. scribd.com This suggests a complex series of enzymatic modifications, including hydroxylations and glycosylations.

Once the genetic blueprint for this compound biosynthesis is deciphered, the focus can shift to metabolic engineering. The relevant genes could be cloned and expressed in heterologous systems, such as bacteria (E. coli) or yeast (Saccharomyces cerevisiae). This approach would enable scalable and sustainable production of this compound and its analogs, overcoming the limitations and low yields of natural extraction or complex chemical synthesis. sharkdefense.com

Advanced Computational Chemistry for Molecular Design and Prediction of Activities

Computational chemistry offers powerful tools for understanding and refining the biological activity of this compound at a molecular level. Recent in silico studies have already begun to explore its mechanism of action by modeling its interaction with shark olfactory receptors. nih.govnih.gov

Using 3D docking analysis, researchers have investigated the binding affinity of this compound to modeled olfactory receptor proteins from species like the cloudy catshark (Scyliorhinus torazame) and the white shark (Carcharodon carcharias). nih.govoup.com These studies provide quantitative estimates of binding strength and can identify key amino acid residues involved in the interaction. researchgate.net For instance, docking experiments revealed that this compound exhibits strong binding affinities across most shark olfactory receptors, though with some selectivity noted between shark species. nih.govoup.com

Table 1: Example of In Silico Docking Scores for this compound with Shark Olfactory Receptors Note: Docking scores are a measure of binding affinity; more negative values typically indicate stronger binding. Data is illustrative based on published research.

Shark SpeciesOlfactory ReceptorDocking Score (kcal/mol)Reference
White SharkOR13.9 nih.gov
Cloudy CatsharkOR1-7.8 nih.gov

Future research can expand on this foundation. Advanced molecular dynamics simulations could model the conformational changes in the receptor upon this compound binding over time. Furthermore, these computational models are invaluable for molecular design. By creating virtual libraries of this compound analogs with modified functional groups, researchers can predict how structural changes might affect binding affinity and selectivity. This structure-activity relationship (SAR) data can guide the synthesis of next-generation compounds with enhanced potency or novel activities. researchgate.net

Development of Next-Generation Synthetic Strategies for Complex Glycoconjugates

Key synthetic challenges include the stereoselective installation of hydroxyl groups at specific positions on the steroid skeleton, such as the C-15α alcohol, and the formation of the glycosidic bond to the sugar moiety. acs.org Strategies like Breslow's remote functionalization have been employed to introduce functionality to otherwise unactivated positions on the steroid D-ring. acs.orgacs.org

The future in this area points toward the development of more efficient and convergent synthetic strategies. This includes creating novel glycosylation methods that work effectively on hindered steroidal alcohols and developing protecting-group strategies that minimize the number of steps. scribd.com The ultimate goal is to devise synthetic pathways that are not only higher in yield but also more adaptable, allowing for the rapid generation of a diverse range of this compound analogs for biological testing.

Exploration of Novel Molecular Targets and Mechanistic Insights

The most well-documented biological function of this compound is its role as a shark repellent, which is believed to be mediated through its interaction with olfactory receptors. sharkdefense.comnih.govoup.com However, this may not be its only activity. Saponins (B1172615) as a class are known for a wide range of biological effects, and early research noted that pavoninins exhibit ichthyotoxic (toxic to fish) and hemolytic (ability to rupture red blood cells) activity. researchgate.net The physiological effects have been suggested to be similar to surfactants, which can disrupt cell membranes. sharkdefense.com

A significant avenue for future research is the identification of novel molecular targets for this compound beyond the shark olfactory system. Techniques such as affinity-based protein profiling, where a modified this compound molecule is used as a "bait" to capture and identify binding proteins from cell or tissue extracts, could uncover previously unknown cellular partners. Elucidating the precise mechanism of its membrane-disrupting and hemolytic activities could also reveal interactions with specific membrane lipids or proteins. Uncovering new targets could translate into new therapeutic applications for this compound or its derivatives.

Integration of Omics Technologies in Understanding Biological Responses to this compound

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the biological responses to a chemical compound. These approaches are poised to revolutionize our understanding of this compound's mechanism of action.

Genomic and transcriptomic data from various shark species have already been instrumental in identifying and modeling the olfactory receptors used in docking studies. nih.govresearchgate.net Future work could use transcriptomics (e.g., RNA-seq) to analyze how gene expression changes in shark olfactory tissues upon exposure to this compound, revealing the downstream signaling pathways that are activated.

Proteomics can identify changes in protein levels and post-translational modifications, offering a direct look at the cellular machinery affected by the compound. Metabolomics, the study of small molecules, could map the metabolic shifts that occur within cells or tissues in response to this compound. By integrating these multi-omics datasets, researchers can construct a comprehensive network of the molecular events triggered by this compound, from initial receptor binding to the ultimate physiological response. This deep mechanistic understanding is essential for translating the unique properties of this compound into new and valuable applications.

Q & A

Basic Research Questions

Q. How is Pavoninin-4 structurally characterized, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) . For purity assessment, high-performance liquid chromatography (HPLC) with UV-Vis or evaporative light scattering detection (ELSD) is recommended. Novel compounds require elemental analysis and comparison with literature data for stereochemical confirmation .

Q. What are the primary mechanisms of action proposed for this compound in antimicrobial studies?

  • Methodological Answer : Studies often use in vitro assays (e.g., broth microdilution, time-kill kinetics) to assess membrane disruption via fluorescence microscopy or electron microscopy. Synergy with existing antibiotics is evaluated using checkerboard assays, with fractional inhibitory concentration (FIC) indices calculated to determine additive or synergistic effects .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Detailed protocols for solvent purification, reaction conditions (temperature, pH, catalyst loading), and post-synthesis purification (e.g., column chromatography gradients) must be documented. Reproducibility is enhanced by including negative controls and validating yields across multiple batches .

Advanced Research Questions

Q. What experimental design considerations address contradictory bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., bacterial strain viability, solvent choice). Researchers should:

  • Replicate experiments under standardized conditions (CLSI/M07-A11 guidelines).
  • Perform meta-analyses of existing data to identify confounding variables (e.g., endotoxin levels in cell cultures) .
  • Use multivariate statistical models to isolate compound-specific effects from matrix interference .

Q. How can researchers optimize in vivo models to evaluate this compound’s therapeutic potential while minimizing ethical concerns?

  • Methodological Answer :

  • Model Selection : Use genetically modified organisms (e.g., zebrafish for toxicity screening) to reduce mammalian testing.
  • Dose Optimization : Apply the 3Rs (Replacement, Reduction, Refinement) framework, starting with sub-therapeutic doses and escalating based on pharmacokinetic data (AUC, Cmax) .
  • Ethical Compliance : Obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines for transparent reporting .

Q. What strategies resolve discrepancies between computational predictions and experimental results for this compound’s binding affinity?

  • Methodological Answer :

  • Validate docking simulations (AutoDock Vina, Schrödinger) with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Account for solvent effects and protein flexibility in silico by using molecular dynamics (MD) simulations over extended timescales (≥100 ns) .

Data Contradiction Analysis Framework

Source of Contradiction Resolution Strategy Key References
Variability in bioassay protocolsHarmonize with ISO/CLSI standards
Differences in compound purityRigorous QC via HPLC/HRMS
Context-dependent activity (e.g., pH, temperature)Contextualize findings using factorial experimental designs

Methodological Best Practices

  • Literature Review : Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure research questions .
  • Data Reporting : Follow the Beilstein Journal’s guidelines for separating raw data (supplementary files) and processed results (main text) .
  • Peer Review Preparedness : Anticipate critiques on statistical power (e.g., sample size justification via G*Power) and reproducibility (detailed protocols in supplementary materials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.